3-Bromo-4-fluorobenzene-1-sulfonyl fluoride
Overview
Description
“3-Bromo-4-fluorobenzene-1-sulfonyl fluoride” is a chemical compound with the molecular formula C6H3BrF2O2S . It is a derivative of benzene, with a bromine atom and a fluorine atom attached to the benzene ring . It also contains a sulfonyl fluoride group, which is a functional group consisting of a sulfur atom bonded to an oxygen atom and a fluorine atom .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring with a bromine atom, a fluorine atom, and a sulfonyl fluoride group attached to it . The InChI code for this compound is InChI=1S/C6H3BrF2O2S/c7-5-3-4 (12 (9,10)11)1-2-6 (5)8/h1-3H
.
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 257.05 g/mol . It has a computed XLogP3-AA value of 2.5, indicating its lipophilicity . It has 0 hydrogen bond donors, 4 hydrogen bond acceptors, and 1 rotatable bond . Its exact mass and monoisotopic mass are both 255.90052 g/mol . Its topological polar surface area is 42.5 Ų .
Mechanism of Action
Target of Action
It’s known that sulfonyl fluorides can act as electrophiles, reacting with nucleophilic sites in biological targets .
Mode of Action
Sulfonyl fluorides are known to react with nucleophiles, such as amines and alcohols, in biological systems . This interaction can lead to changes in the target’s function or activity.
Biochemical Pathways
It’s worth noting that the compound can be used in suzuki–miyaura coupling reactions, which are widely applied in the formation of carbon–carbon bonds .
Result of Action
The reactivity of sulfonyl fluorides with nucleophiles can potentially lead to changes in the function or activity of the target .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Bromo-4-fluorobenzene-1-sulfonyl fluoride. Additionally, adequate ventilation is necessary when handling the compound, and precautionary measures against static discharges should be taken .
Advantages and Limitations for Lab Experiments
One of the primary advantages of 3-Bromo-4-fluorobenzene-1-sulfonyl fluoride is its specificity for lysine residues in proteins and peptides. This allows for the selective labeling of proteins and peptides, which can be used for a variety of applications such as protein purification, protein-protein interaction studies, and protein localization studies.
This compound is also a versatile crosslinking agent that can be used to crosslink a variety of biomolecules, resulting in the formation of novel materials with unique properties.
One of the limitations of this compound is its potential to affect the structure and function of proteins and other biomolecules. The covalent bonds formed by this compound can potentially affect the activity of enzymes and other proteins.
Future Directions
There are several future directions for the use of 3-Bromo-4-fluorobenzene-1-sulfonyl fluoride in scientific research. One potential direction is the development of new labeling reagents based on the structure of this compound. These reagents could have improved specificity and sensitivity for the labeling of proteins and peptides.
Another potential direction is the development of new crosslinking agents based on the structure of this compound. These agents could be designed to have improved properties such as increased selectivity and reduced toxicity.
Finally, the use of this compound as a fluorescent probe for the detection of biological molecules could be further explored. New fluorophores could be developed that have improved properties such as increased sensitivity and reduced photobleaching.
Scientific Research Applications
3-Bromo-4-fluorobenzene-1-sulfonyl fluoride has been widely used in scientific research due to its unique properties. One of the primary applications of this compound is as a labeling reagent for proteins and peptides. This compound reacts specifically with the amino group of lysine residues in proteins and peptides, resulting in the formation of a stable sulfonamide bond. This allows for the selective labeling of proteins and peptides, which can be used for a variety of applications such as protein purification, protein-protein interaction studies, and protein localization studies.
This compound is also used as a crosslinking agent for the synthesis of novel materials. The sulfonamide group in this compound can react with a variety of functional groups, such as amines and thiols, resulting in the formation of covalent bonds. This can be used to crosslink polymers, proteins, and other biomolecules, resulting in the formation of novel materials with unique properties.
In addition, this compound is also used as a fluorescent probe for the detection of biological molecules. This compound contains a fluorophore that can be excited by light, resulting in the emission of fluorescence. This can be used to detect the presence of biological molecules such as proteins and nucleic acids, which can be labeled with this compound.
Safety and Hazards
properties
IUPAC Name |
3-bromo-4-fluorobenzenesulfonyl fluoride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF2O2S/c7-5-3-4(12(9,10)11)1-2-6(5)8/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQLURXSMDKDOKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)F)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601263358 | |
Record name | Benzenesulfonyl fluoride, 3-bromo-4-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601263358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1373233-30-7 | |
Record name | Benzenesulfonyl fluoride, 3-bromo-4-fluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1373233-30-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenesulfonyl fluoride, 3-bromo-4-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601263358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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